molecular formula C19H18O4S B10841039 2-(4-Propylphenylsulfonyl)naphthalene-1,4-diol

2-(4-Propylphenylsulfonyl)naphthalene-1,4-diol

Cat. No.: B10841039
M. Wt: 342.4 g/mol
InChI Key: BCECDLBGKYFWCS-UHFFFAOYSA-N
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Description

2-(4-propylphenylsulfonyl)naphthalene-1,4-diol is a chemical compound characterized by its unique structure, which includes a naphthalene core substituted with a propylphenylsulfonyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propylphenylsulfonyl)naphthalene-1,4-diol can be achieved through a series of chemical reactions. One common method involves the dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reactions . This process typically requires the use of ligands, bases, and solvents under specific conditions. For example, the reaction may involve the use of Pd(dba)2 as a catalyst, K2CO3 as a base, and toluene as a solvent at elevated temperatures (e.g., 120°C) for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the reaction, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-propylphenylsulfonyl)naphthalene-1,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield naphthoquinones, while reduction of the sulfonyl group may produce the corresponding sulfide.

Scientific Research Applications

2-(4-propylphenylsulfonyl)naphthalene-1,4-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-propylphenylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved in its action depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-propylphenylsulfonyl)naphthalene-1,4-diol include other sulfonyl-naphthalene derivatives, such as:

  • 2-(4-methylphenylsulfonyl)naphthalene-1,4-diol
  • 2-(4-ethylphenylsulfonyl)naphthalene-1,4-diol
  • 2-(4-butylphenylsulfonyl)naphthalene-1,4-diol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer distinct steric and electronic properties compared to other alkyl groups, affecting the compound’s interactions with molecular targets and its overall behavior in chemical reactions.

Properties

Molecular Formula

C19H18O4S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-propylphenyl)sulfonylnaphthalene-1,4-diol

InChI

InChI=1S/C19H18O4S/c1-2-5-13-8-10-14(11-9-13)24(22,23)18-12-17(20)15-6-3-4-7-16(15)19(18)21/h3-4,6-12,20-21H,2,5H2,1H3

InChI Key

BCECDLBGKYFWCS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)O)O

Origin of Product

United States

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